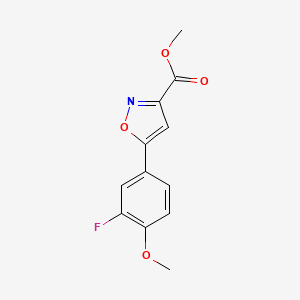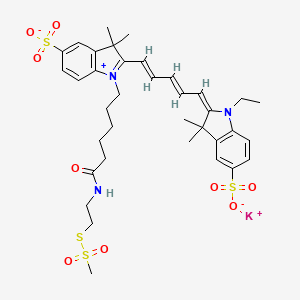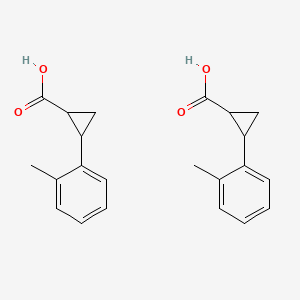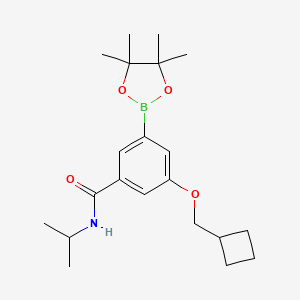![molecular formula C6H7NO B13717466 (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with appropriate nitrogen-containing reagents. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-one with ammonia or amines under specific conditions to introduce the nitrogen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar compound without the nitrogen atom.
(1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one: Another bicyclic compound with a different substitution pattern.
Uniqueness
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4?,5-/m0/s1 |
Clave InChI |
DDUFYKNOXPZZIW-AKGZTFGVSA-N |
SMILES isomérico |
C1[C@@H]2C=CC1C(=O)N2 |
SMILES canónico |
C1C2C=CC1NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


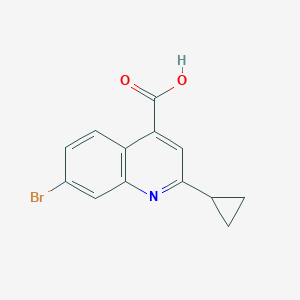


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)



